Sigma-1 Receptor Affinity: Levetimide is 9-Fold More Potent than Dexetimide
Levetimide exhibits a Ki of 2.2 nM for [3H](+)pentazocine-defined sigma-1 binding sites, demonstrating high-affinity and stereoselective inhibition. In direct head-to-head comparison, dexetimide was nine-fold less potent (Ki = 19 nM) [1]. For [3H]DTG binding, levetimide showed a Ki of 103 nM, while dexetimide exhibited a Ki of 65 nM, indicating no stereoselectivity at sigma-2-like sites [1]. This sigma-1 selectivity is a unique, quantifiable advantage over its enantiomer.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) for [3H](+)pentazocine |
|---|---|
| Target Compound Data | Ki = 2.2 nM |
| Comparator Or Baseline | Dexetimide: Ki = 19 nM |
| Quantified Difference | Levetimide is 8.6-fold (approx. 9-fold) more potent than dexetimide |
| Conditions | Guinea pig brain membrane preparations, [3H](+)pentazocine radioligand binding assay |
Why This Matters
This quantifiable, 9-fold difference in sigma-1 receptor affinity provides a clear, data-driven justification for selecting levetimide over dexetimide in any study focused on sigma-1 pharmacology.
- [1] DeHaven-Hudkins DL, Hudkins RL. Binding of dexetimide and levetimide to [3H](+)pentazocine- and [3H]1,3-di(2-tolyl)guanidine-defined sigma recognition sites. Life Sci. 1991;49(18):PL135-9. View Source
